REACTION_CXSMILES
|
[F-].[K+].C[Si](C)(C)[C:5]([F:8])([F:7])[F:6].[Cl:11][C:12]1[CH:13]=[CH:14][C:15](I)=[N:16][CH:17]=1>CN1C(=O)CCC1.[Cu]I>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:5]([F:8])([F:7])[F:6])=[N:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)I
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
CuI
|
Quantity
|
175 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 10-mL sealed tube
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
as prepared in the previous step, 200 mg, 0.84 mmol, 1.00 equiv)
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 20 mL of ammonia (12%)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 2×20 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |